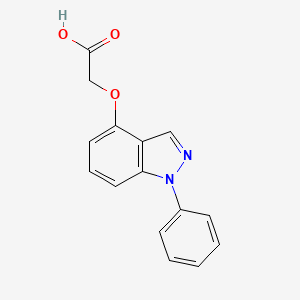![molecular formula C13H14N4O2S B12925535 N'-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide](/img/structure/B12925535.png)
N'-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide is a complex organic compound with a unique structure that includes a pyrimidine ring, a phenoxy group, and a sulfanylacetohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide typically involves multiple steps, starting with the preparation of the pyrimidine ring and the phenoxy group. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the Phenoxy Group: This step involves the reaction of the pyrimidine intermediate with 4-methylphenol in the presence of a suitable catalyst.
Formation of the Sulfanylacetohydrazide Moiety: This involves the reaction of the intermediate with thioacetic acid and hydrazine hydrate under specific conditions to form the final product.
Industrial Production Methods
Industrial production of N’-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
N’-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce new functional groups into the molecule.
科学的研究の応用
N’-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism of action of N’-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids, while the phenoxy group can enhance its binding affinity. The sulfanylacetohydrazide moiety can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cellular damage.
類似化合物との比較
Similar Compounds
- Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
Uniqueness
N’-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C13H14N4O2S |
|---|---|
分子量 |
290.34 g/mol |
IUPAC名 |
N'-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide |
InChI |
InChI=1S/C13H14N4O2S/c1-9-3-5-11(6-4-9)19-12-7-13(15-8-14-12)20-17-16-10(2)18/h3-8,17H,1-2H3,(H,16,18) |
InChIキー |
JEHWUTJJNUQGGP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OC2=CC(=NC=N2)SNNC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




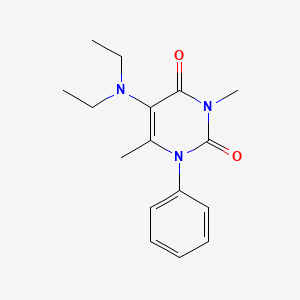
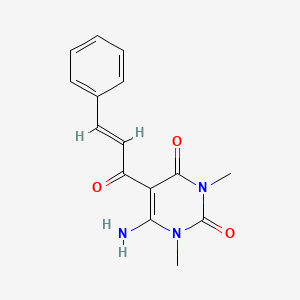
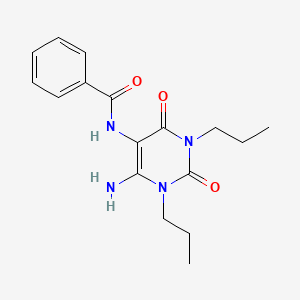
![2-[(2-Bromo-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12925469.png)
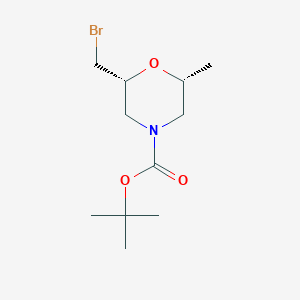
![Benzaldehyde, 4-[2-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]ethoxy]-](/img/structure/B12925488.png)
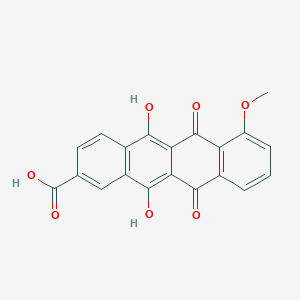
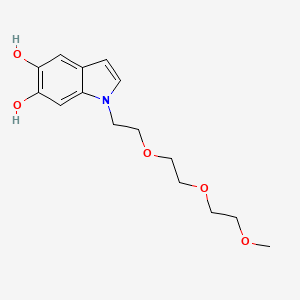
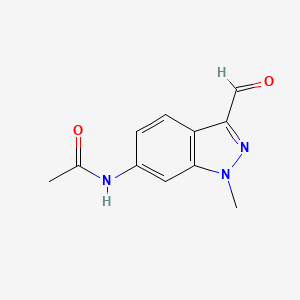
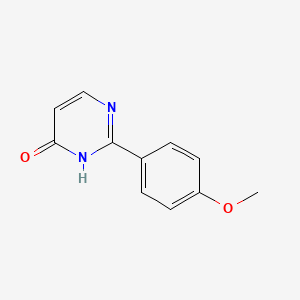
![N,N-Diphenyl-9,9'-spirobi[fluoren]-4-amine](/img/structure/B12925523.png)
